Introduction: The Significance of the 6-Iodoquinolin-4-ol Scaffold
Introduction: The Significance of the 6-Iodoquinolin-4-ol Scaffold
An In-Depth Technical Guide to 6-Iodoquinolin-4-ol: Synthesis, Properties, and Applications
6-Iodoquinolin-4-ol is a halogenated derivative of the quinolin-4-one scaffold, a core structure of significant interest in medicinal chemistry and materials science. The quinolin-4-one motif is a privileged structure, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of an iodine atom at the 6-position provides a crucial synthetic handle for further molecular elaboration. This iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 6-Iodoquinolin-4-ol, designed for researchers and professionals in drug discovery and organic synthesis.
PART 1: Physicochemical and Structural Properties
6-Iodoquinolin-4-ol exists in a tautomeric equilibrium with its 6-iodo-1H-quinolin-4-one form, with the keto form generally being more stable.[2] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-iodo-1H-quinolin-4-one | PubChem[3] |
| Molecular Formula | C₉H₆INO | PubChem[3] |
| Molecular Weight | 271.05 g/mol | PubChem[3] |
| Monoisotopic Mass | 270.94941 Da | PubChem[3] |
| CAS Number | 342617-07-6 | PubChem[3] |
| Appearance | Expected to be a solid powder | General knowledge |
| XLogP (Predicted) | 1.2 | PubChem[3] |
| SMILES | C1=CC2=C(C=C1I)C(=O)C=CN2 | PubChem[3] |
| InChIKey | ZAZOVHUNVUSQMU-UHFFFAOYSA-N | PubChem[3] |
PART 2: Synthesis of 6-Iodoquinolin-4-ol
The most common and effective method for synthesizing the quinolin-4-one core is the Conrad-Limpach reaction. This process involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For 6-Iodoquinolin-4-ol, the synthesis commences with commercially available 4-iodoaniline.
Synthetic Workflow: Conrad-Limpach Cyclization
The following diagram illustrates the two-stage process for the synthesis of 6-Iodoquinolin-4-ol.
Caption: Conrad-Limpach synthesis of 6-Iodoquinolin-4-ol.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar quinolin-4-one syntheses.[4][5]
Materials:
-
4-iodoaniline (1 equivalent)
-
Ethyl acetoacetate (1.1 equivalents)
-
High-boiling point inert solvent (e.g., Dowtherm A or Diphenyl ether)
-
Petroleum ether or Hexane for washing
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 4-iodoaniline (1 equiv.) and ethyl acetoacetate (1.1 equiv.).
-
Rationale: A slight excess of the β-ketoester is used to ensure the complete consumption of the aniline starting material.
-
-
Condensation (Optional Acid Catalysis): While the condensation can proceed thermally, adding a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) can accelerate the formation of the β-anilinoacrylate intermediate at a lower temperature before the cyclization step.
-
Thermal Cyclization: Add the mixture to a preheated high-boiling point solvent (e.g., Dowtherm A) at approximately 250 °C under an inert atmosphere (e.g., Nitrogen).
-
Rationale: The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) that forms the quinolone ring. An inert atmosphere prevents oxidation of the starting materials and product at these high temperatures.
-
-
Reaction Monitoring: Stir the mixture vigorously for 30-60 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 6-Iodoquinolin-4-ol, should precipitate out of the solvent.
-
Rationale: The product is typically much less soluble in the non-polar, high-boiling solvent at room temperature, allowing for easy isolation.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with petroleum ether (or hexane) to remove the residual high-boiling solvent, followed by a small amount of cold ethanol or isopropanol.[4]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, dimethylformamide (DMF), or acetic acid to yield the final product.
PART 3: Spectral Properties
Spectroscopic analysis is essential for confirming the structure and purity of 6-Iodoquinolin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in DMSO-d₆):
-
N-H Proton: A broad singlet is expected around δ 11.5-12.0 ppm.[6]
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the iodine substituent, the proton at C5 will likely be a doublet, the proton at C7 a doublet of doublets, and the proton at C8 a doublet. The protons on the pyridinone ring (C2 and C3) will also appear as doublets in this region.
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For 6-bromoquinolin-4-ol, characteristic peaks are observed at δ 8.15 (d, H5), 7.95 (m, H7), and 7.51 (d, H8).[7] A similar pattern is expected for the iodo-analog.
-
-
¹³C NMR (in DMSO-d₆):
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Carbonyl Carbon (C4): Expected to be significantly downfield, around δ 175-180 ppm.[6]
-
C-I Carbon (C6): The carbon directly attached to the iodine will have a chemical shift significantly influenced by the halogen, typically appearing further upfield than if it were attached to a proton.
-
Other aromatic carbons will resonate in the typical δ 110-150 ppm range.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Technique: High-Resolution Mass Spectrometry (HRMS) or GC-MS can be employed.[3][8]
-
Expected Molecular Ion Peak (M⁺): The monoisotopic mass is 270.9494 Da.[3] HRMS should show a prominent peak at m/z ≈ 270.9494.
-
Fragmentation: Common fragmentation patterns for quinolones involve the loss of CO (28 Da) and subsequent cleavages of the ring system.[9] The presence of iodine (atomic mass ≈ 127) will lead to a characteristic isotopic pattern and fragmentation pathways involving the loss of I or HI.
-
Predicted Data: Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at m/z 271.95668 and [M-H]⁻ at m/z 269.94212, are available.[10]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
-
N-H Stretch: A broad absorption band is expected in the range of 3200-3400 cm⁻¹ corresponding to the N-H bond of the pyridinone ring.
-
C=O Stretch: A strong, sharp absorption peak characteristic of the ketone carbonyl group should appear around 1620-1660 cm⁻¹.
-
C=C and C=N Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region correspond to the aromatic ring vibrations.
PART 4: Chemical Reactivity and Synthetic Utility
The primary value of 6-Iodoquinolin-4-ol in synthetic chemistry lies in the reactivity of the C-I bond, which serves as a versatile anchor for building molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating a catalytic cycle for various cross-coupling reactions. This makes 6-Iodoquinolin-4-ol an ideal substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Caption: Synthetic utility of 6-Iodoquinolin-4-ol in cross-coupling.
This reactivity allows for the regioselective functionalization of the quinolone core, which is a powerful strategy for generating libraries of diverse compounds for screening in drug discovery programs.[7]
PART 5: Applications in Drug Discovery and Research
The quinolin-4-one scaffold is a cornerstone in medicinal chemistry.[1] 6-Iodoquinolin-4-ol serves as a key intermediate for accessing novel analogs with potential therapeutic applications.
-
Anticancer Agents: Many substituted quinolin-4-ones exhibit cytotoxic activity against various cancer cell lines.[1] The ability to functionalize the 6-position allows for the exploration of structure-activity relationships (SAR) to develop potent and selective anticancer agents.
-
Enzyme Inhibition: Substituted 8-hydroxyquinolines, structurally related to 6-Iodoquinolin-4-ol, are potent inhibitors of enzymes like catechol O-methyltransferase (COMT), a target in neuropharmacological studies.[11][12] The 6-iodo intermediate allows for the synthesis of analogs to probe interactions within enzyme active sites.
-
Antimicrobial Agents: The quinolone family is famous for its antibacterial agents (e.g., ciprofloxacin).[1] While most antibacterial quinolones have a carboxylic acid at the 3-position, the core scaffold is crucial for activity. 6-Iodoquinolin-4-ol can be used to synthesize novel derivatives for screening against bacterial, fungal, and protozoal pathogens.[11][13]
PART 6: Safety and Handling
Proper handling of 6-Iodoquinolin-4-ol is crucial to ensure laboratory safety.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
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DrugBank (n.d.). Iodochlorhydroxyquinoline | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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Szymański, P. et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]
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Khan, K. M. et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. PubMed. Retrieved from [Link]
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Rocchetti, G. et al. (2022). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. Retrieved from [Link]
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Cheméo (n.d.). Chemical Properties of Clioquinol (CAS 130-26-7). Retrieved from [Link]
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SpectraBase (2025). 8-AMINO-6-IODOQUINOLINE. Retrieved from [Link]
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CP Lab Safety (n.d.). 6-Iodo-4-methylquinoline, 98% Purity. Retrieved from [Link]
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National Center for Biotechnology Information (2019). PubChem Compound Summary for CID 57418040, 3-Iodoquinolin-6-ol. Retrieved from [Link]
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